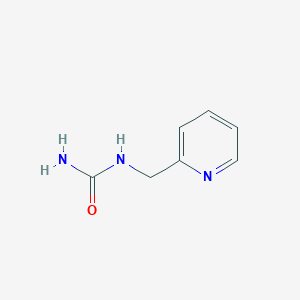

N-(pyridin-2-ylmethyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-ylmethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQLROVGGYZQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Pyridin 2 Ylmethyl Urea

Established Synthetic Pathways for N-(pyridin-2-ylmethyl)urea

Conventional Synthetic Routes

The traditional synthesis of this compound often involves the reaction of 2-aminomethylpyridine with an isocyanate or a carbamoyl (B1232498) chloride. These methods, while established, may involve hazardous reagents and produce byproducts that require careful handling and disposal.

Another conventional approach involves the reaction of 2-(chloromethyl)pyridine (B1213738) hydrochloride with a urea (B33335) derivative. frontiersin.org For instance, the synthesis of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives starts with the Williamson ether synthesis between 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoromethoxy)pyridine hydrochloride and vanillin (B372448). mdpi.comnih.gov The resulting ether is then converted to an oxime, which is subsequently reduced to the corresponding benzylamine (B48309). Finally, the target urea is obtained by reacting the benzylamine with an appropriate isocyanate. mdpi.comnih.gov

Optimized Reaction Conditions and Yield Enhancements

Researchers have focused on optimizing reaction conditions to improve the efficiency and yield of this compound synthesis. A notable development is the acid-catalyzed reaction of pyridine (B92270) N-oxides with dialkylcyanamides. nih.gov This method has been shown to produce a variety of N,N-dialkyl-N′-(pyridin-2-yl)-ureas in yields ranging from 42% to 76%. nih.gov The reaction can be carried out in acetonitrile (B52724) or under solvent-free conditions, depending on the reactivity and solubility of the starting materials. nih.gov

Further optimization of this acid-catalyzed reaction has been explored. For example, in the synthesis of a substituted urea from pyridine N-oxide and dimethylcyanamide (B106446), it was found that using 1.5 equivalents of dimethylcyanamide was optimal for achieving almost full conversion of the starting material. researchgate.net The use of catalytic amounts of methanesulfonic acid was also investigated, with a 74% conversion achieved after 8 hours with 0.1 equivalents of the acid. researchgate.net

A protocol for synthesizing unsymmetrical ureas with 2-pyridyl units has been developed using a metal- and column-free one-pot ammonolysis. rsc.org This method demonstrates nearly quantitative conversions and is scalable. rsc.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of this compound and its analogs. These approaches aim to minimize waste, avoid hazardous substances, and improve atom economy.

Solvent-Free Methodologies

A significant advancement in the green synthesis of pyridin-2-yl substituted ureas is the development of a solvent- and halide-free method. This approach utilizes the C–H functionalization of pyridine N-oxides with dialkylcyanamides. rsc.org This atom-economical process offers good to high yields (63–92%) for a wide range of products. rsc.org The reaction proceeds without the need for a solvent, which significantly reduces the environmental impact. rsc.org

Catalytic Synthesis Protocols

Catalytic methods offer an efficient and sustainable alternative to stoichiometric reactions. A novel catalyst-free synthesis of N-pyridin-2-yl carbamates has been developed from N-hetaryl ureas and alcohols. rsc.org This environmentally friendly technique proceeds with good-to-high yields (48–94%) and is believed to occur through an intermediate hetaryl isocyanate. rsc.org While this example leads to carbamates, the underlying principle of activating ureas for further reaction is relevant.

Furthermore, a new route for the synthesis of quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones involves the annulation of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl) ureas. mdpi.comresearchgate.net This process, which does not require a metal catalyst, proceeds with moderate to good yields. mdpi.comresearchgate.net

Atom Economy Considerations

Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. chembam.com The ideal atom economy is 100%, meaning all atoms from the reactants are found in the desired product. ntnu.no

The solvent- and halide-free synthesis of pyridin-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides is a prime example of a reaction with high atom economy. rsc.org By directly functionalizing the C-H bond, this method avoids the use of protecting groups and leaving groups that would otherwise generate waste. rsc.org Similarly, catalyst-free methods that proceed via intermediate isocyanates also demonstrate good atom economy, as the catalyst is not consumed in the reaction and, in many cases, byproducts are minimized. rsc.org

Synthesis of this compound Derivatives

The core structure of this compound serves as a versatile scaffold for chemical modification. Synthetic strategies are often aimed at exploring structure-activity relationships for various applications by introducing diverse functional groups at three primary locations: the pyridine ring, the urea nitrogen atoms, and the methylene (B1212753) linker.

Modification of the Pyridine Moiety

The pyridine ring of this compound and its analogues is a common site for derivatization, allowing for the modulation of the compound's electronic properties, steric profile, and potential for intermolecular interactions.

A straightforward modification is the methylation of the pyridine nitrogen. For instance, the methylation of N-phenyl-N'-(pyridin-2-ylmethyl)urea results in the formation of the corresponding pyridinium (B92312) salt. univie.ac.at This quaternization introduces a positive charge and enhances the polarity of the molecule.

More complex substitutions on the pyridine ring are achieved by starting with pre-functionalized pyridines. A general and efficient method involves the acid-catalyzed reaction of various substituted pyridine-N-oxides with dialkylcyanamides to produce a range of N,N-dialkyl-N'-(pyridin-2-yl)ureas. nih.gov This approach allows for the introduction of substituents such as methyl, nitro, and chloro groups onto the pyridine ring before the formation of the urea moiety. nih.gov These substituted pyridyl ureas can then be used to synthesize more complex molecules. For example, 1,1-dimethyl-3-(pyridin-2-yl) ureas with both electron-donating and electron-withdrawing groups on the pyridine ring have been used to synthesize quinazoline-2,4-diones. nih.gov

In the design of new anticancer agents, researchers have synthesized derivatives by incorporating complex side chains onto the pyridine ring. For example, a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-ylmethyl moiety, derived from lansoprazole, was used to create novel N-aryl-N'-benzylurea derivatives. semanticscholar.orgmdpi.com Similarly, other alkoxy groups like 3-methoxypropoxy and methoxy (B1213986) have been introduced at various positions on the pyridine ring to explore their impact on biological activity. mdpi.com

The following table summarizes various modifications made to the pyridine moiety in this compound analogues and related compounds.

| Starting Material/Precursor | Reagents and Conditions | Resulting Pyridine Moiety | Reference |

| N-phenyl-N'-(pyridin-2-ylmethyl)urea | Methylating agent | N-methyl-2-(aminomethyl)pyridinium | univie.ac.at |

| Substituted Pyridine-N-Oxides | Dialkylcyanamides, Methanesulfonic acid (MsOH) | Substituted N'-(pyridin-2-yl) | nih.gov |

| 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | Vanillin, K2CO3, DMF | 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl | semanticscholar.org |

| 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | 4-aminothiophenol | 4-(3-methoxypropoxy)-3-methylpyridin-2-yl | mdpi.com |

| 4-(quinazolin-7-yl)pyridin-2-amine | Phenyl isocyanate | 4-(quinazolin-7-yl)pyridin-2-yl | mdpi.com |

Substitution on the Urea Nitrogen Atoms

Modification of the urea nitrogen atoms is a key strategy for diversifying the properties of this compound derivatives. This can involve the introduction of alkyl, aryl, or other functional groups to one or both nitrogen atoms.

A common synthetic route involves the reaction of an amine-containing precursor with an isocyanate. For example, 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives are synthesized by treating an aniline (B41778) intermediate with various aryl isocyanates. mdpi.comnih.gov This method allows for the introduction of a wide range of substituted aryl groups onto one of the urea nitrogens.

Another approach is the "urea to urea" method, which involves the reamination of N,N-dimethyl-N'-hetaryl ureas with a variety of aryl and alkyl amines. researchgate.net This metal- and base-free reaction is efficient for creating unsymmetrical ureas with diverse substituents on the nitrogen atoms. researchgate.net The flexibility of this method has been demonstrated in the synthesis of a series of 1,3-disubstituted ureas containing both a pyridine or quinoline (B57606) moiety and a lipophilic adamantane (B196018) fragment. researchgate.net

Furthermore, N,N-dialkyl-N′-(pyridin-2-yl)ureas serve as masked isocyanates, which can react in situ with nucleophiles like amines and alcohols to form new substituted ureas and carbamates, respectively. researchgate.net Lithiation provides another route for substitution. The treatment of N'-(pyridin-3-ylmethyl)-N,N-dimethylurea with t-butyllithium followed by reaction with various electrophiles leads to substitution on the urea nitrogen. researchgate.net

The table below showcases examples of substitutions on the urea nitrogen atoms.

| Precursor | Reagents | Resulting Urea Substitution | Reference |

| 4-{[(pyridin-2-ylmethyl)thio]phenyl}amine | Aryl isocyanates (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) | 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl} | mdpi.com |

| N,N-dimethyl-N'-hetaryl ureas | Aryl and alkyl amines | Unsymmetrical N,N'-disubstituted ureas | researchgate.net |

| (3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenyl)methanamine | Aryl isocyanates (e.g., 4-chlorophenyl isocyanate) | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl] | semanticscholar.orgmdpi.com |

| N'-(pyridin-3-ylmethyl)-N,N-dimethylurea | t-BuLi, Electrophiles | N-substituted-N'-(pyridin-3-ylmethyl)-N,N-dimethylurea | researchgate.net |

| 4-(quinazolin-7-yl)pyridin-2-amine | Substituted Phenyl isocyanates | 1-(Substituted phenyl)-3-(4-(quinazolin-7-yl)pyridin-2-yl)urea | mdpi.com |

Formation of Analogues with Varied Linker Chains

Altering the linker that connects the pyridine ring to the urea group is a crucial aspect of derivatization, influencing the molecule's flexibility, conformation, and spatial orientation of the key functional groups. The standard linker is a methylene (-CH2-) group.

One common strategy to vary the linker is to incorporate a larger, more complex benzylic structure. In the synthesis of some anticancer agents, a 4-(pyridylmethoxy)phenyl fragment was created, effectively inserting a benzyl (B1604629) group as the linker between the pyridine oxygen and the urea nitrogen. mdpi.com This was achieved by reacting a 2-(chloromethyl)pyridine derivative with a substituted vanillin via a Williamson ether synthesis, followed by several steps to construct the urea moiety attached to the benzylamine. semanticscholar.orgmdpi.com

Another modification involves introducing a thioether linkage. A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized where the linker is a -CH2-S-phenylene- unit. mdpi.comnih.gov This was accomplished by reacting a 2-(chloromethyl)pyridine derivative with 4-nitrothiophenol, followed by reduction of the nitro group to an amine, which was then reacted with an isocyanate. mdpi.com

Researchers have also explored different spacer lengths and compositions to modulate receptor binding. For instance, ligands designed for metal ion recognition have been synthesized with either benzyl or ethyl spacers connecting the bis(pyridin-2-ylmethyl)amine unit to the urea moiety. mdpi.com The synthesis of an ethyl-linked analogue involved reacting 1-chloro-2-isocyanatoethane with a protected aminophenylboronic acid, followed by alkylation of bis(pyridin-2-ylmethyl)amine. mdpi.com

The following table details examples of varied linker chains in this compound analogues.

| Linker Structure | Synthetic Strategy | Resulting Analogue Class | Reference |

| -CH2-O-benzyl- | Williamson ether synthesis between a 2-(chloromethyl)pyridine and a substituted vanillin, followed by further functionalization. | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | semanticscholar.orgmdpi.com |

| -CH2-S-phenyl- | Reaction of a 2-(chloromethyl)pyridine with a substituted thiophenol, followed by reduction and reaction with isocyanate. | 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea | mdpi.comnih.gov |

| -CH2-CH2- | Alkylation of bis(pyridin-2-ylmethyl)amine with a 2-chloroethyl isocyanate derivative. | N-[2-(N',N'-bis(pyridin-2-ylmethyl)amino)ethyl]urea derivatives | mdpi.com |

| -thiazole-thio- | Not explicitly detailed but involves a pyridin-2-ylthio group attached to a thiazole (B1198619) linker. | 1-((4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((pyridin-2-yl)thio)thiazol-2-yl)urea | nih.gov |

Coordination Chemistry of N Pyridin 2 Ylmethyl Urea

Ligand Properties of N-(pyridin-2-ylmethyl)urea

The coordinating ability of this compound is dictated by the presence of multiple potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the carbonyl oxygen of the urea (B33335) group, and the nitrogen atoms of the urea moiety. This allows the ligand to adapt its coordination mode to the specific requirements of the metal ion, such as its size, charge, and preferred coordination geometry.

This compound and its derivatives have been shown to exhibit several coordination modes:

Monodentate Coordination: In some instances, the ligand may coordinate to a metal center through only one of its donor atoms, typically the pyridine nitrogen, which is a strong Lewis base.

Bidentate Coordination: The most common coordination mode for this compound is bidentate, forming a stable chelate ring with the metal ion. This typically occurs through the pyridine nitrogen and the carbonyl oxygen (N,O-coordination). nih.gov This mode is prevalent in many transition metal complexes. Another bidentate mode involves coordination through the pyridine nitrogen and one of the urea nitrogen atoms.

Tridentate Coordination: While less common for the parent ligand, derivatives of this compound with additional donor groups can act as tridentate ligands. For the parent compound, tridentate coordination would involve the pyridine nitrogen, the carbonyl oxygen, and one of the urea nitrogens.

The flexibility in coordination modes makes this compound a valuable ligand in the design of metal complexes with specific structural and electronic properties. The coordination can also involve deprotonation of the urea nitrogen atoms, leading to the formation of anionic ligands that can stabilize higher oxidation states of metal ions. ijpcbs.com

The ability of this compound to act as a bidentate ligand and form a five-membered chelate ring with a metal ion significantly enhances the stability of the resulting complexes. This phenomenon, known as the chelate effect, is entropically driven. The formation of a single chelate complex from a metal ion and a bidentate ligand results in a greater number of free-moving particles in solution compared to the formation of a complex with two monodentate ligands, leading to a positive change in entropy and a more negative Gibbs free energy of formation.

Metal Complex Formation with this compound

This compound forms complexes with a wide range of metal ions, including transition metals, main group metals, and actinides. The resulting complexes exhibit diverse geometries and properties.

A significant body of research has focused on the coordination of this compound and its derivatives with transition metals. These complexes are of interest for their potential applications in catalysis, materials science, and bioinorganic chemistry. The table below summarizes some of the reported transition metal complexes.

Table 1: Selected Transition Metal Complexes of Pyridyl-Urea Type Ligands

| Metal Ion | Complex/System Studied | Key Research Findings | Reference(s) |

|---|---|---|---|

| Copper(II) | Cu(II) complexes with N,N-dialkyl-N′-(pyridin-2-yl)-ureas | The ligands act as N,O-bidentate donors, forming stable complexes. | nih.gov |

| Copper(II) | [Cu(L)(Cl)2] type complexes | The ligand coordinates in a bidentate fashion. In the presence of water and excess Cu2+, hydrolysis can occur, leading to tridentate ligand complexes. | researchgate.net |

| Copper(II) & Zinc(II) | Complexes with a ditopic tripodal ligand containing a urea group | The urea group can bind to the metal ion through one of its nitrogen atoms. | acs.orgnih.gov |

| Cobalt(II), Nickel(II), Copper(II), Iron(III), Vanadyl(II) | Complexes with a bis(pyridylurea) ligand | The ligand can act as a bi- and tetradentate donor, coordinating via the pyridine-N, carbonyl-O, and/or amidic-N atoms. | ijpcbs.com |

The coordination chemistry of this compound with main group metals is less explored than that with transition metals. However, the available data indicates that stable complexes can be formed.

Table 2: Selected Main Group Metal Complexes of Pyridyl-Urea Type Ligands

| Metal Ion | Complex/System Studied | Key Research Findings | Reference(s) |

|---|---|---|---|

| Zinc(II) | Complex with a ditopic tripodal ligand containing a urea group | Similar to the Cu(II) analogue, the urea group coordinates to the Zn(II) ion through a nitrogen atom. | acs.orgnih.gov |

The interaction of this compound with f-block elements is an emerging area of interest. The ability of the ligand to accommodate the larger ionic radii and higher coordination numbers of lanthanides and actinides makes it a promising candidate for the development of new coordination compounds with interesting photoluminescent and magnetic properties.

Table 3: Selected Actinide Complexes of Pyridyl-Urea Type Ligands

| Metal Ion | Complex/System Studied | Key Research Findings | Reference(s) |

|---|---|---|---|

| Uranyl(II) (UO22+) | Complex with a bis(pyridylurea) ligand | A stable complex is formed, demonstrating the ability of pyridylurea ligands to coordinate to actinides. | ijpcbs.com |

Structural Elucidation of Metal Complexes

The precise determination of the three-dimensional structure of metal complexes is fundamental to understanding their chemical and physical properties. For complexes involving this compound and its derivatives, a combination of single-crystal X-ray diffraction, spectroscopic methods, and analytical techniques provides a comprehensive picture of the coordination environment.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the solid-state structure of metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Studies on copper(II) complexes with 2-pyridyl urea-based ligands have revealed several structural motifs. For instance, complexes can adopt either a [Cu(L)₂Cl]⁺[Cl]⁻ or a [Cu(L)₂Cl₂] structure, depending on the substituents on the pyridine fragment. nih.gov In a typical [Cu(L)₂Cl₂] complex, the copper(II) ion is coordinated by two N,O-bidentate pyridyl-urea ligands and two chloride ions. The geometry around the copper center is often a distorted octahedron, a common coordination environment for Cu(II) due to the Jahn-Teller effect. The this compound ligand coordinates to the metal through the nitrogen atom of the pyridine ring and the oxygen atom of the urea's carbonyl group, forming a stable five-membered chelate ring. nih.govresearchgate.net

In more complex systems, such as with the ditopic receptor H₂L [1-(2-((bis(pyridin-2-ylmethyl)amino)methyl)phenyl)-3-(3-nitrophenyl)urea], single-crystal X-ray diffraction shows that in the presence of weakly coordinating anions, the urea group can bind directly to the metal ion (CuII or ZnII) through one of its nitrogen atoms. acs.org However, for simpler this compound ligands, coordination is typically observed through the pyridyl nitrogen and the carbonyl oxygen. nih.govresearchgate.net

The structural flexibility of the pyridyl-urea scaffold is also evident in the formation of coordination polymers. For example, a related ligand, 1,3-di(pyridin-3-yl)urea, forms a tri-periodic coordination polymer with copper(II) and glutarate ligands, where the Cu(II) ions adopt a square-pyramidal geometry and are linked into layers. nih.gov

Table 1: Representative Crystallographic Data for a Copper(II)-Pyridyl Urea Complex

| Parameter | [Cu(L)₂(Cl)₂] type complex |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Ligand Coordination | N(pyridine), O(carbonyl) |

| Key Bond Distances | Cu-N, Cu-O, Cu-Cl |

Note: This table is a generalized representation based on typical findings for such complexes. nih.govresearchgate.netnih.gov

Spectroscopic techniques, particularly infrared (IR) spectroscopy, are invaluable for confirming the coordination of this compound to a metal center. The vibrational frequencies of the ligand are sensitive to complex formation.

Upon coordination, the most significant changes in the IR spectrum are observed for the C=O (carbonyl) and the pyridine ring stretching vibrations.

Carbonyl (C=O) Stretch: The strong band corresponding to the ν(C=O) stretching mode in the free ligand, typically found around 1641–1694 cm⁻¹, shifts to a lower frequency (e.g., 1600–1649 cm⁻¹) in the metal complex. nih.govresearchgate.net This redshift is a clear indication that the carbonyl oxygen is involved in coordination to the metal ion, which weakens the C=O double bond. researchgate.net

Pyridine Ring Vibrations: The stretching frequencies of the pyridine ring, observed around 1584-1594 cm⁻¹ in the free ligand, also shift upon complexation, confirming the involvement of the pyridine nitrogen atom in the coordination sphere. nih.govijpcbs.com

In some cases, depending on the metal and reaction conditions, the urea moiety may coordinate through a nitrogen atom instead of the carbonyl oxygen. This alternative coordination mode would result in a significant shift of the N-H stretching frequencies to lower values and a shift of the C=O stretching vibration to a higher frequency (around 1700 cm⁻¹). rjpbcs.com However, for this compound, N,O-bidentate coordination is more commonly reported. nih.gov

Table 2: Typical IR Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Vibration Mode | Free Ligand | Metal Complex | Interpretation |

|---|---|---|---|

| ν(C=O) | ~1680 | ~1630-1640 | Shift to lower frequency indicates C=O coordination. nih.gov |

| ν(Pyridine Ring) | ~1590 | Shifted | Indicates pyridine-N coordination. ijpcbs.com |

| ν(N-H) | ~3220 | Largely unchanged | Suggests N-H groups are not directly involved in coordination. ijpcbs.com |

Source: Data compiled from references nih.govresearchgate.netijpcbs.com.

Thermogravimetric analysis (TGA) provides crucial information about the thermal stability of the metal complexes and the presence of solvent molecules within the crystal lattice. Elemental analysis (C, H, N) confirms the empirical formula of the synthesized complexes, verifying the ligand-to-metal ratio.

TGA studies on Cu(II) complexes of 2-pyridyl ureas show that these compounds are generally quite stable. Noticeable thermal decomposition often begins only at temperatures above 200 °C, although for some species this can be lower, around 130–150 °C. nih.gov This thermal stability suggests that coordination to the metal center stabilizes the ligand itself. nih.gov The TGA curves can also reveal multi-step decomposition patterns, which may correspond to the loss of lattice water or solvent molecules, followed by the decomposition of the organic ligand and counter-ions at higher temperatures.

Elemental analysis results for these complexes must align with the calculated values for the proposed chemical formula, which often includes solvent molecules (e.g., water, methanol) as confirmed by TGA and single-crystal X-ray diffraction. nih.govijpcbs.com

Electronic and Magnetic Properties of this compound Metal Complexes

The interaction between the d-orbitals of the transition metal and the orbitals of the this compound ligand dictates the electronic and magnetic properties of the resulting complexes. These properties are explored through techniques like UV-Vis spectroscopy and magnetic susceptibility measurements, and interpreted using theoretical frameworks such as Ligand Field Theory.

Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure of transition metal complexes. wikipedia.org It considers the interactions between the metal d-orbitals and the ligand orbitals. In an octahedral complex, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).

The this compound ligand acts as a σ-donor through both the pyridine nitrogen and the carbonyl oxygen lone pairs. libretexts.org The strength of the ligand field (the magnitude of Δo) it creates determines the electronic configuration of the metal ion. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. Strong-field ligands lead to a large Δo and low-spin complexes, while weak-field ligands result in a small Δo and high-spin complexes. libretexts.org The position of this compound in this series is moderate, influenced by the strong σ-donating pyridine nitrogen.

Electronic spectra (UV-Vis) of these complexes show bands corresponding to d-d transitions, which are electronic transitions between the split d-orbitals. For example, a high-spin octahedral Co(II) (d⁷) complex is expected to show transitions from the ⁴T₁g ground state to excited states. researchgate.net The color of the complexes is a direct consequence of these d-d transitions. In addition to d-d bands, more intense charge-transfer (CT) bands may appear, which involve the transfer of an electron from a metal-based orbital to a ligand-based orbital (MLCT) or vice versa (LMCT). uni-siegen.de

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex, which is directly related to its spin state. libretexts.org The effective magnetic moment (μ_eff) can be calculated from the measured susceptibility.

For a metal ion in an octahedral field, the choice between a high-spin or low-spin configuration depends on the balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P).

If Δo < P, the complex will be high-spin , with electrons occupying the eg* orbitals before pairing in the t₂g orbitals.

If Δo > P, the complex will be low-spin , with electrons pairing in the t₂g orbitals before occupying the eg* orbitals.

For example, Co(II) (d⁷) complexes with pyridyl-urea type ligands are typically high-spin in an octahedral environment, with three unpaired electrons. Their magnetic moments are generally found in the range of 4.30–4.70 Bohr Magnetons (B.M.), which is higher than the spin-only value of 3.87 B.M. due to significant orbital contributions. researchgate.net Similarly, octahedral Ni(II) (d⁸) complexes exhibit magnetic moments typical for two unpaired electrons. researchgate.net

In polynuclear complexes, magnetic susceptibility measurements can also reveal magnetic coupling (ferromagnetic or antiferromagnetic) between adjacent metal centers. frontiersin.org

Table 3: Expected Spin States and Magnetic Moments for Octahedral Complexes

| Metal Ion | d-electron count | Spin State | Unpaired e⁻ | Spin-Only μ_eff (B.M.) | Observed μ_eff (B.M.) |

|---|---|---|---|---|---|

| Co(II) | d⁷ | High-Spin | 3 | 3.87 | 4.3 - 5.2 researchgate.netlibretexts.org |

| Ni(II) | d⁸ | High-Spin | 2 | 2.83 | 2.9 - 3.4 researchgate.net |

| Cu(II) | d⁹ | High-Spin | 1 | 1.73 | 1.8 - 2.2 researchgate.net |

Source: Data compiled from references researchgate.netlibretexts.org.

Theoretical and Computational Investigations of N Pyridin 2 Ylmethyl Urea

Electronic Structure and Molecular Orbital Theory Studies

Investigations into the electronic structure of a molecule like N-(pyridin-2-ylmethyl)urea would provide fundamental insights into its reactivity, stability, and spectroscopic properties. Standard computational methods are employed for this purpose.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For this compound, DFT calculations would typically be used to determine optimized molecular geometry, Mulliken atomic charges, dipole moments, and vibrational frequencies. These calculations help in understanding the distribution of electron density and identifying the most electronegative and electropositive sites within the molecule. However, no specific DFT studies dedicated to this compound have been identified in the scientific literature.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory would be used to calculate the electronic energy and wave function of this compound. These studies provide a detailed understanding of electron correlation effects. A search of the available literature did not yield any specific ab initio studies for this compound.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of the HOMO and LUMO are crucial for predicting a molecule's reactivity and its ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. For this compound, this analysis would reveal the most probable sites for electrophilic and nucleophilic attack. Despite the importance of such analysis, specific data on the HOMO-LUMO energies and the energy gap for this compound are not available in published research.

A representative data table for FMO analysis would look like this, although the values for this compound are not available:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Gas Phase Conformational Studies

In the gas phase, without the influence of a solvent, the intrinsic conformational preferences of a molecule can be determined. Computational methods can be used to scan the potential energy surface by systematically rotating the rotatable bonds of this compound to identify low-energy conformers. This would reveal the most stable shapes of the molecule in an isolated state. No such detailed conformational analysis for this compound in the gas phase has been reported in the literature.

A representative data table for gas phase conformational studies would typically include the relative energies of different conformers, but this data is not available for this compound:

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | Data not available |

| Conformer 2 | Data not available |

| Conformer 3 | Data not available |

Solvent Effects on Conformations

The presence of a solvent can significantly influence the conformational equilibrium of a molecule. Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to simulate how different solvents would affect the stability of this compound's conformers. This is particularly important for understanding its behavior in biological systems, which are aqueous environments. Research specifically detailing the impact of solvents on the conformational preferences of this compound is currently unavailable.

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, theoretical calculations such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to simulate its vibrational, nuclear magnetic resonance, and electronic spectra.

Vibrational Frequency Calculations (IR, Raman)

While specific computational studies detailing the complete calculated infrared (IR) and Raman spectra for this compound are not extensively available in the surveyed literature, the expected vibrational modes can be predicted by analyzing its constituent functional groups: the pyridine (B92270) ring, the urea (B33335) moiety, and the methylene (B1212753) bridge. DFT calculations are a standard method for predicting vibrational frequencies. physchemres.org The accuracy of these predictions can be excellent when computed frequencies are scaled to correct for anharmonicity and basis set limitations. researchgate.net

The vibrational spectrum of this compound would be a superposition of the modes from its components:

Urea Moiety: The urea group is characterized by several distinct vibrations. The C=O stretching vibration is expected to produce a very strong band in the IR spectrum, typically in the 1630-1680 cm⁻¹ region. researchgate.net The N-H stretching vibrations appear as strong, broad bands in the 3300-3500 cm⁻¹ range. The N-H bending (scissoring) mode is typically observed near 1600-1640 cm⁻¹, potentially overlapping with the C=O stretch, while C-N stretching modes are found in the 1400-1470 cm⁻¹ region. researchgate.net

Pyridine Ring: The pyridine ring exhibits a series of characteristic vibrations. C-C and C-N stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations give rise to several bands in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.

Methylene Bridge (-CH₂-): The methylene linker introduces its own characteristic vibrations. The asymmetric and symmetric C-H stretching modes are anticipated in the 2900-3000 cm⁻¹ range. The CH₂ scissoring (bending) mode typically appears around 1450 cm⁻¹.

A hypothetical data table summarizing the expected key vibrational frequencies for this compound, based on theoretical and experimental data from related compounds, is presented below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Asymmetric & Symmetric Stretch | -NH-CO-NH₂ | 3300 - 3500 | Strong, Broad | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | -CH₂- | 2900 - 3000 | Medium | Medium |

| C=O Stretch (Amide I) | Urea (-CO-) | 1630 - 1680 | Very Strong | Weak |

| N-H Bend (Amide II) | -NH-CO-NH₂ | 1600 - 1640 | Strong | Weak |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong | Strong |

| C-N Stretch (Amide III) | Urea (-CN-) | 1400 - 1470 | Strong | Medium |

| CH₂ Bend (Scissoring) | -CH₂- | ~1450 | Medium | Weak |

Table 1: Predicted Key Vibrational Frequencies for this compound.

NMR Chemical Shift Predictions

Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov Although a dedicated computational study predicting the NMR spectra of this compound has not been identified, the chemical shifts can be estimated based on the electronic environment of each nucleus.

¹H NMR Predictions:

Pyridine Protons: The four protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The proton at position 6, adjacent to the nitrogen, would be the most deshielded.

Methylene Protons (-CH₂-): The protons of the methylene bridge, being adjacent to both the pyridine ring and a nitrogen atom, are expected to resonate around δ 4.0-5.0 ppm.

Urea Protons (-NH- and -NH₂): The chemical shifts of the N-H protons are highly dependent on solvent, concentration, and temperature, but are typically broad and found in the range of δ 5.0-9.0 ppm. The two distinct groups (-NH- and -NH₂) would likely have different chemical shifts.

¹³C NMR Predictions:

Pyridine Carbons: The carbons of the pyridine ring are expected in the δ 120-150 ppm range. The C2 and C6 carbons, being closest to the electronegative nitrogen, would be the most downfield. testbook.com For pyridine itself, the experimental shifts are approximately C2/C6: 150 ppm, C3/C5: 124 ppm, and C4: 136 ppm. testbook.com

Carbonyl Carbon (-C=O): The carbonyl carbon of the urea moiety is characteristically deshielded and would appear significantly downfield, likely in the δ 155-165 ppm region.

Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate in the aliphatic region, estimated around δ 40-50 ppm.

The following table summarizes the predicted chemical shift ranges.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2-H | ~8.5 | - |

| Pyridine C3, C4, C5-H | 7.0 - 7.8 | - |

| Methylene (-CH₂-) | 4.0 - 5.0 | 40 - 50 |

| Ureido (-NH-) | 5.0 - 9.0 (Broad) | - |

| Amino (-NH₂) | 5.0 - 9.0 (Broad) | - |

| Pyridine C2 | - | ~150 |

| Pyridine C3, C4, C5 | - | 120 - 140 |

| Carbonyl (-C=O) | - | 155 - 165 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

UV-Vis Absorption Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com A computational simulation of the this compound spectrum would be expected to show absorptions arising from its two main chromophores: the pyridine ring and the urea carbonyl group.

π → π* Transitions: These transitions are associated with the π-electron system of the pyridine ring. They are typically strong (high molar absorptivity) and are expected to result in absorption bands in the UV region, likely below 300 nm. TD-DFT studies on related pyridine complexes have successfully predicted the positions and nature of these electronic transitions. researchgate.netresearchgate.net

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. The carbonyl group of the urea moiety has lone pairs on the oxygen atom, which can undergo an n → π* transition. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths than the π → π* transitions.

A TD-DFT calculation would provide the specific wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

| Transition Type | Chromophore | Expected λ_max Region (nm) | Expected Intensity |

| π → π | Pyridine Ring | 200 - 280 | Strong |

| n → π | Urea (-C=O) | 220 - 300 | Weak |

Table 3: Predicted Electronic Transitions for this compound.

Computational Studies of Reaction Mechanisms

Mechanism of this compound Synthesis

Computational studies using DFT have been instrumental in elucidating the reaction mechanisms for the synthesis of unsymmetrical ureas bearing 2-pyridyl units. A prominent synthetic route involves the reaction of a 2-pyridyl amine with a chloroformate, such as phenyl chloroformate, followed by aminolysis.

Theoretical DFT computational studies have been used to support a plausible mechanism for this process. The reaction is proposed to initiate through the in situ pyridinolysis of phenyl chloroformate. This is followed by an intramolecular rearrangement to form a phenyl carbamate (B1207046) hydrochloride intermediate. The subsequent aminolysis step, which leads to the final urea product, has been investigated computationally. Based on calculated energies, a pathway involving a concerted mechanism is suggested to be more accessible than a stepwise one. This concerted pathway helps explain how direct aminolysis can occur efficiently, potentially catalyzed by a benign base. This mechanism is distinct from traditional models that involve zwitterionic intermediates or a neutral ortho-pyridinyl isocyanate, which may be more applicable for meta- and para-pyridinyl analogues where intramolecular rearrangements are less favorable.

Complex Formation Mechanisms

This compound possesses multiple donor atoms (the pyridine nitrogen, the urea oxygen, and the urea nitrogens), making it an effective ligand for forming metal complexes. Computational studies, particularly DFT, are valuable for investigating the structures, bonding, and stability of these complexes. nih.gov

While detailed computational studies on the step-by-step mechanism of complex formation are not widely documented, the likely coordination modes can be inferred from the ligand's structure. This compound is expected to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through coordination of the pyridine nitrogen atom and the carbonyl oxygen atom.

A computational investigation of the complex formation mechanism would typically involve:

Modeling Reactants: Building models of the solvated metal ion and the this compound ligand.

Mapping the Potential Energy Surface: Calculating the energy changes as the ligand approaches the metal ion. This would involve locating transition states for the stepwise displacement of solvent molecules and the formation of metal-ligand bonds.

Analyzing Intermediates: Characterizing the geometry and stability of any intermediate species formed during the coordination process.

DFT calculations on the final complexes can confirm the preferred coordination mode by comparing the energies of different possible isomers and can also be used to simulate spectroscopic properties (IR, UV-Vis) of the complex, which can then be compared to experimental data to validate the predicted structure.

Catalytic Reaction Pathways

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical or computational studies detailing the catalytic reaction pathways of this compound. While research exists on the synthesis of various pyridin-2-yl ureas and the catalytic applications of related compounds in broader contexts, dedicated investigations into the catalytic mechanisms of this compound, including data on energy barriers, transition states, and reaction coordinates, are not publicly available at this time.

Computational studies have been performed on analogous molecules, for instance, to understand the role of the pyridine moiety in palladium-catalyzed imine hydrolysis. mdpi.com These studies utilize density functional theory (DFT) to elucidate reaction mechanisms and transition states. mdpi.com However, such research does not directly involve this compound or its specific catalytic functions.

Similarly, while the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been optimized and its mechanism studied through computational methods, this research focuses on the formation of the urea derivative itself, not its subsequent use as a catalyst and the pathways it might follow. rsc.org

Therefore, a detailed, data-rich analysis of the catalytic reaction pathways for this compound, as requested, cannot be provided due to a lack of specific studies on this compound.

Supramolecular Chemistry and Self Assembly of N Pyridin 2 Ylmethyl Urea

Hydrogen Bonding Interactions Involving the Urea (B33335) Moiety

The urea functional group, characterized by two amine protons (N-H) as hydrogen bond donors and a carbonyl oxygen (C=O) as a hydrogen bond acceptor, is a cornerstone of supramolecular assembly. These sites allow N-(pyridin-2-ylmethyl)urea to engage in a variety of predictable and robust hydrogen bonding patterns that direct its crystal engineering.

Intermolecular Hydrogen Bonding Networks

The primary intermolecular interactions involving the urea moiety in pyridyl ureas lead to the formation of well-defined networks. The N-H donors and C=O acceptor of the urea can interact with complementary groups on neighboring molecules, including other urea moieties, solvent molecules, or co-formers. nih.gov

A common motif in urea-containing compounds is the "urea tape" or catemer, where molecules are linked into one-dimensional chains by N-H···O=C hydrogen bonds. However, in pyridyl ureas, the pyridine (B92270) nitrogen presents a strong alternative hydrogen bond acceptor site. This competition can lead to different supramolecular synthons. For instance, in related metal complexes of N-(methylpyridin-2-yl)-amidino-O-alkylurea, N-H donors interact with halide acceptors to form centrosymmetric dimers characterized by an R¹₂(6) graph-set notation. rsc.org These dimers can then serve as building blocks for higher-dimensional structures. rsc.org Depending on the involvement of other hydrogen bonding groups, these interactions can propagate into 1D chains, 2D sheets, or complex 3D networks. rsc.org In a similar molecule, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules are linked by pairs of N-H···N hydrogen bonds, forming inversion dimers with an R₂²(10) ring motif. nih.gov

The interplay between potential hydrogen bond acceptors (urea oxygen vs. pyridine nitrogen) is a critical factor in determining the final supramolecular architecture.

Table 1: Common Intermolecular Hydrogen Bond Synthons in Pyridyl Urea Systems

| Synthon Description | Graph Set Notation | Interacting Groups | Resulting Structure |

|---|---|---|---|

| Centrosymmetric Dimer | R¹₂(6) | Urea N-H with external acceptors (e.g., halides) | Dimeric units |

| Inversion Dimer | R₂²(10) | Amide N-H with heterocyclic nitrogen | Dimeric units |

| Dimerization | N/A | Strong dual N-H···N interactions | Dimeric units nih.gov |

Intramolecular Hydrogen Bonding Patterns

Beyond connecting to other molecules, the functional groups of this compound can interact within the same molecule. Intramolecular hydrogen bonds are crucial in defining the molecule's conformation, which in turn influences its intermolecular interactions.

In a pyridyl urea macrocycle, an intramolecular hydrogen bond between a urea N-H and the pyridyl nitrogen was observed, forcing the molecule into a non-binding conformation. researchgate.net This type of interaction, where the molecule folds back on itself, can stabilize specific geometries. For instance, NMR studies on related ureido-heterocycles have shown equilibria between different folded conformers that are maintained by intramolecular hydrogen bonds. nih.gov Such folding can sometimes occur at the expense of forming stronger intermolecular networks. nih.gov

A novel form of intramolecular interaction has been proposed where weak C-H···O hydrogen bonds between the pyridine ring and the urea carbonyl group stabilize a planar molecular conformation. This intramolecular engagement can reduce the electron density at the urea oxygen, weakening its ability to act as an intermolecular hydrogen bond acceptor and promoting the pyridine nitrogen as the preferred site for intermolecular interactions. mdpi.com In other related structures, intramolecular N-H···O bonds can lead to the formation of stable ring motifs, such as S(5) loops.

Aromatic Interactions and π-π Stacking of the Pyridine Ring

The pyridine ring of this compound is an aromatic system with a distinct π-electron cloud, enabling it to participate in π-π stacking interactions. mdpi.com These non-covalent forces, though weaker than hydrogen bonds, are highly directional and play a significant role in the stabilization and packing of molecules in the solid state.

π-π stacking can occur in several geometries, including face-to-face, parallel-displaced, and edge-to-face (T-shaped). Theoretical calculations on pyridine dimers show a complex interplay between electrostatic forces and electron correlation effects in determining the most stable stacking arrangement. nih.gov The interaction energy and preferred geometry are highly dependent on the relative orientation of the rings. nih.gov

In the crystal structures of related compounds, π-π stacking is a recurring feature that organizes molecules into extended arrays. For instance, in a derivative of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, adjacent molecular sheets are linked via parallel slipped π-π interactions between inversion-related pyridine rings. nih.gov In the absence of strong hydrogen bonding, these weaker π-π stacking interactions can become the primary force linking molecular chains or sheets into three-dimensional networks. rsc.org These interactions are also observed in oxadiazole-pyridine hybrids, where they contribute significantly to molecular recognition processes. mdpi.com

Table 2: Examples of π-π Stacking Parameters in Pyridine-Containing Crystal Structures

| Compound | Interaction Type | Inter-centroid Distance (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide | Parallel slipped π-π (pyridine-pyridine) | 3.6395 (17) | 0 | nih.gov |

| N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide | π-π (pyrazine-pyrazine) | 3.711 (15) | N/A | nih.gov |

Crystallographic Analysis of Supramolecular Architectures

Crystal Packing Motifs

The combination of strong, directional hydrogen bonds and weaker, diffuse π-π stacking interactions gives rise to a variety of crystal packing motifs. The structure of a molecule is often a finely tuned balance between satisfying the strongest hydrogen bond donors and acceptors while optimizing packing efficiency and weaker interactions.

In closely related structures, molecules are often first organized into primary motifs like dimers or chains via strong hydrogen bonds. nih.govnih.gov For example, N-H···N interactions can form inversion dimers, which then assemble into sheets through weaker C-H···O bonds. nih.gov These sheets are subsequently stacked and held together by π-π interactions to build a complete three-dimensional structure. nih.gov Alternatively, N-H···O and N-H···N hydrogen bonds can link molecules into one-dimensional ribbons. nih.gov The final architecture can range from simple chains and sheets to more complex interwoven 3D networks, sometimes incorporating solvent molecules. rsc.org

Co-crystal Formation

The robust hydrogen bonding capabilities of this compound make it an excellent candidate for forming co-crystals. Co-crystals are multi-component solids where the constituents, a target molecule and a co-former, are held together by non-covalent interactions, primarily hydrogen bonds. nih.gov Urea is a well-known and effective co-crystal former due to its strong donor and acceptor sites. nih.govresearchgate.net

In the context of this compound, both the urea moiety and the pyridine nitrogen can act as reliable hydrogen bonding sites for co-former molecules. Carboxylic acids are common co-formers that can form a highly stable acid-pyridine or amide-acid supramolecular synthon. Similarly, other molecules with complementary hydrogen bonding groups can be used to systematically engineer new solid forms. The formation of co-crystals of nicotinamide (B372718) (a pyridine derivative) with urea has been well-documented, where hydrogen bonds form between the amide groups of both components. pharmascholars.com The use of urea as a co-former has been shown to improve the physical properties of active pharmaceutical ingredients, demonstrating the practical potential of this supramolecular strategy. nih.gov

Self-Assembly Phenomena of this compound

The unique molecular structure of this compound, featuring both a hydrogen-bond-donating urea group and a hydrogen-bond-accepting pyridine ring, predisposes it to participate in self-assembly processes. These non-covalent interactions drive the spontaneous organization of individual molecules into ordered supramolecular structures.

Solution-Phase Aggregation Studies

In solution, this compound and its derivatives exhibit a tendency to aggregate, a phenomenon governed by factors such as solvent polarity, concentration, and the specific substituents on the molecule. The urea moiety is a powerful motif for self-assembly, capable of forming strong, directional N-H···O hydrogen bonds. This leads to the formation of dimers and higher-order aggregates in solution. nih.govrsc.org

Studies on similar urea-based receptors have shown that the presence of both hydrogen-bond donor (urea) and acceptor (pyridine) groups encourages aggregation. nih.gov This self-association can compete with the binding of other molecules (guests), potentially reducing the affinity for anions in solution compared to analogous receptors with a lesser tendency to aggregate. nih.gov The mechanism of aggregation often involves the formation of linear chains or cyclic structures, driven by the strong N-H···O interactions. rsc.org The extent of this aggregation is concentration-dependent; as the concentration increases, the equilibrium shifts from monomers to larger assemblies. rsc.org The choice of solvent is also critical, as solvents capable of hydrogen bonding can compete with the intermolecular urea-urea interactions, thereby disrupting the aggregation process. rsc.org

Formation of Polymeric Chains or Networks

The pyridyl-urea scaffold is a versatile building block for the construction of extended one-, two-, and three-dimensional structures, particularly through coordination with metal ions. When this compound or its isomers act as ligands, the pyridine nitrogen can coordinate to a metal center, while the urea group provides secondary interactions, such as hydrogen bonding with counter-anions or solvent molecules, to guide the formation of polymeric architectures.

Research on related bis(pyridylurea) ligands has demonstrated their ability to form diverse coordination polymers. rsc.org Depending on the metal ion, the counter-anion, and the conformation of the flexible ligand, various structures can be achieved:

1D Chains: Simple zigzag chains can form where the pyridylurea ligand bridges metal centers. rsc.org For example, Ag(I) complexes with ureidopyridyl ligands have been shown to form chain-like structures. rsc.org

2D Sheets: Corrugated sheets with a (4,4) net topology have been observed, where the chains are further linked into a planar network. rsc.org

3D Networks: More complex, interwoven 3D structures and diamondoid networks can be assembled, sometimes featuring remarkable multi-fold interpenetration. rsc.org For instance, a copper(II) coordination polymer with a dipyridyl-urea ligand forms a tri-periodic network where layers are connected by the urea-containing linkers. nih.gov

These extended networks are stabilized not only by the primary metal-ligand coordination bonds but also by a hierarchy of non-covalent interactions, including the characteristic urea N-H···O hydrogen bonds, which often form recurring structural motifs. rsc.org

Host-Guest Chemistry

The combination of a hydrogen-bonding urea group and a coordinating pyridine ring makes this compound an effective platform for host-guest chemistry. It can act as a host molecule, selectively binding smaller guest molecules or ions through a combination of non-covalent interactions.

Molecular Recognition and Binding Studies

Molecular recognition by this compound is primarily driven by hydrogen bonding. The urea group is an excellent hydrogen bond donor, with its two N-H groups capable of forming strong, directional bonds with suitable acceptors, such as anions or the oxygen atoms of solvent molecules. mdpi.com The carbonyl oxygen of the urea can also act as a hydrogen bond acceptor. mdpi.com

The pyridine nitrogen adds another site for interaction, capable of accepting a hydrogen bond or coordinating to a metal center. The interplay between these functional groups allows for the recognition of specific guest molecules. Studies on related pyridine-based urea receptors have shown that the conformation of the host molecule can be significantly influenced by the solvent guest molecules present during crystallization. nih.govnih.gov For example, different solvent systems can induce "S", "O", or "W" conformations in a 2,6-bis(2-anilinoethynyl)pyridine-based urea receptor, demonstrating the adaptability of the host structure to accommodate different guests. nih.gov This conformational flexibility is a key aspect of its host-guest chemistry.

Anion or Cation Binding Capabilities

The urea moiety is a well-established and highly effective anion-binding motif. The two N-H groups can form a "chelate-like" hydrogen bonding interaction with anions, leading to stable host-guest complexes. This compound can therefore function as a neutral receptor for various anions.

The anion affinity can be significantly enhanced by quaternizing the pyridine nitrogen to form a pyridinium (B92312) salt. The resulting positive charge increases the acidity of the urea N-H protons, making them stronger hydrogen bond donors and leading to more stable anion complexes. nih.gov This electrostatic enhancement is a common strategy in anion receptor design.

Spectrophotometric and ¹H NMR titrations are commonly used to study these binding events and to determine the association constants (Kₐ) for different anions. nih.gov Research on similar pyridyl-urea systems has provided detailed insights into their anion binding preferences. While specific data for this compound is not available, a closely related pyridinium-urea receptor has been studied, showing stable adduct formation with a range of anions. nih.gov The binding affinity generally follows the basicity of the anion.

Below is a table of representative binding constants for a similar urea-based molecular receptor (L) with various anions, determined by UV-Vis titration in DMSO, illustrating the typical strength and selectivity of such interactions. mdpi.com

| Anion (as Tetrabutylammonium Salt) | Binding Constant (log β) | Binding Stoichiometry (Host:Anion) |

|---|---|---|

| F⁻ | 5.12 | 1:2 |

| AcO⁻ | 4.98 | 1:2 |

| H₂PO₄⁻ | 4.57 | 1:2 |

| HCO₃⁻ | 4.52 | 1:2 |

| Cl⁻ | 4.44 | 1:2 |

| Br⁻ | N.D. | - |

| I⁻ | N.D. | - |

In addition to direct anion binding, the pyridyl-urea scaffold can be incorporated into metal complexes that themselves act as anion receptors. For instance, Ag(I) complexes of ureidopyridyl ligands create a cationic host ([AgL₂]⁺) where the urea moieties are positioned to interact strongly with oxo-anions like nitrate, forming a "pincer" arrangement. rsc.org Similarly, Cu(II) and Zn(II) complexes bearing urea units have been designed for the recognition of phosphorylated anions such as AMP, ADP, and ATP. mdpi.com

Functional Studies and Non Clinical Applications of N Pyridin 2 Ylmethyl Urea and Its Complexes

Applications in Catalysis

The dual functionalities of the N-(pyridin-2-ylmethyl)urea scaffold have been harnessed to develop both metal-free organocatalysts and sophisticated metal-organic catalysts. These systems leverage hydrogen bonding, Lewis acid-base interactions, and metal coordination to achieve high efficiency and selectivity in a variety of organic transformations.

Organocatalysis Mediated by this compound

While the direct use of this compound as a primary organocatalyst is an emerging area, its derivatives have shown utility in complex catalytic systems. The urea (B33335) group is a well-established hydrogen-bond donor motif in organocatalysis, capable of activating substrates and controlling stereochemistry.

In a notable example, the N-(pyridin-2-ylmethyl) group has been employed as a substituent in a carbene-catalyzed N-to-C aryl migration reaction. acs.org In this intricate transformation, the reaction proceeds efficiently with the pyridin-2-ylmethyl group attached to the amide nitrogen, yielding the desired acylation/migration product in 62–64% yields. acs.org This demonstrates that the pyridylmethylurea moiety is compatible with and can be a component of substrates in sophisticated, metal-free catalytic cycles. The reaction's success highlights the robustness of this functional group under catalytic conditions involving N-heterocyclic carbenes (NHCs). acs.org

Metal-Organic Catalysis Using this compound Complexes

The pyridine (B92270) nitrogen and urea oxygen atoms of this compound and its derivatives serve as excellent coordination sites for a wide range of metal ions. This has led to the development of numerous metal complexes with significant catalytic activity.

Nickel (Ni)-Based Catalysts: Nickel(II) complexes featuring pyridine-chelated N-heterocyclic carbene (NHC) ligands, which share structural motifs with this compound, have been developed for the synthesis of acrylates from ethylene (B1197577) and CO2. mdpi.com These mononuclear Ni(II) complexes exhibit a distorted tetrahedral geometry and form a stable six-membered chelate ring with the ligand. mdpi.com Furthermore, Nickel-based metal-organic frameworks (MOFs) have proven to be effective heterogeneous catalysts for the synthesis of N-(pyridin-2-yl)arylamides through amidation reactions. researchgate.net These catalysts demonstrate the utility of combining a nickel center with pyridine-containing linkers to create active and recyclable catalytic systems. researchgate.net

Zirconium (Zr)-Based Catalysts: Zirconium-based MOFs that incorporate pyridine and other nitrogen-containing linkers have been designed for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov Post-synthetic modification of these frameworks with copper(II) acetate (B1210297) enhances their catalytic activity, showcasing a cooperative effect between the Zr-based structure and the secondary metal center. nih.gov

Specific Reaction Types and Catalytic Efficiency

The catalytic systems derived from this compound and related structures have demonstrated notable efficiency in various reactions.

A prime example is the use of Ni-based MOFs in the amidation of 2-aminopyridine (B139424) with benzaldehyde. Under optimal conditions (10 mol% catalyst, 90 °C in tetrahydrofuran), this system yielded the N-(pyridin-2-yl)arylamide product in approximately 85% yield. researchgate.net A key advantage of this heterogeneous catalyst is its reusability; it can be recovered and reused for up to six cycles with only a minor loss of catalytic activity, dropping to a 79% yield on the sixth run. researchgate.net

In the synthesis of acrylates using pyridine-chelated ImPyNi(II)Cl2 complexes, the addition of monodentate phosphines as co-catalysts was found to significantly boost performance. mdpi.com The turnover number (TON) for acrylate (B77674) production increased to 8.4 when tricyclohexylphosphine (B42057) (PCy3) was used as an additive, resulting in a product yield of 845%. mdpi.com

Table 1: Catalytic Applications and Efficiency

| Catalyst System | Reaction Type | Product Yield / Efficiency | Reusability |

|---|---|---|---|

| N-(pyridin-2-ylmethyl) amide derivative with NHC | N-to-C Aryl Migration | 62–64% | Not Reported |

| Ni-based Metal-Organic Framework (MOF) | Amidation | ~85% | Up to 6 cycles (79% yield) researchgate.net |

| py-ImPyNi(II)Cl2 Complex with PCy3 | Acrylate Synthesis | up to 845% (TON 8.4) mdpi.com | Not Reported |

| Zr-DMOF-N/Py@Cu(OAc)2 | Pyrazolo[3,4-b]pyridine Synthesis | High efficiency | Up to 5 cycles nih.gov |

Role in Materials Science

The ability of this compound to act as a versatile linker, connecting metal centers through its pyridyl and urea functionalities, makes it a valuable component in the construction of advanced materials such as metal-organic frameworks (MOFs) and functional polymers.

Building Block for Metal-Organic Frameworks (MOFs) or Coordination Polymers

This compound and its derivatives are effective building blocks for creating coordination polymers and MOFs. The pyridine group readily coordinates to metal centers, while the urea moiety can participate in further coordination or establish robust hydrogen-bonding networks that define the final supramolecular architecture.

Research has demonstrated the formation of various coordination polymers using ligands structurally similar to this compound. For instance, lead(II) has been shown to form 1D zigzag coordination polymers with N′-(pyridin-2-ylmethylene)isonicotinohydrazide. researchgate.net In these structures, the metal cations are linked by the pyridine nitrogen atoms of the ligand. researchgate.net Similarly, Ni(II) complexes with N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine can self-assemble into 1D, 3D, and double-chain supramolecular structures directed by hydrogen bonds involving anions and solvent molecules. nih.gov

The incorporation of urea functionalities directly into MOF linkers is a powerful strategy for creating materials with specific properties. Urea-derived MOFs have been developed as highly active hydrogen-bond-donating heterogeneous catalysts, demonstrating excellent performance in Friedel–Crafts alkylation reactions. rsc.org

Table 2: Applications in Materials Science

| Material Type | Metal Center(s) | Ligand/Building Block | Resulting Structure/Application |

|---|---|---|---|

| Coordination Polymer | Lead (II) | N′-(pyridin-2-ylmethylene)isonicotinohydrazide | 1D Zigzag Chains researchgate.net |

| Supramolecular Polymer | Nickel (II) | N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine | 1D, 3D, and Double-Chain Networks nih.gov |

| Metal-Organic Framework | Zirconium (IV), Copper (II) | 2-aminoterephthalic acid, DABCO, Pyridine derivative | Heterogeneous Catalyst nih.gov |

| Metal-Organic Framework | Not specified | Urea-functionalized linkers | Hydrogen-bond-donating heterogeneous catalyst rsc.org |

Polymerization Initiators or Ligands in Polymer Synthesis

The structural elements of this compound are also relevant in the field of polymer synthesis. The pyridine moiety can be incorporated into polymer backbones or side chains to introduce metal-coordination sites, thereby modifying the material's thermal and mechanical properties. mdpi.com

The condensation reaction between urea and aldehydes like formaldehyde (B43269) is a fundamental process for producing urea-formaldehyde resins, which are widely used thermosetting polymers. irispublishers.comyoutube.com This chemistry highlights the potential of the urea group in this compound to participate in polymerization reactions. For example, bayberry tannin has been used to copolymerize with methylol urea (a pre-polymer of urea-formaldehyde resin) to create tannin-urea-formaldehyde (TUF) resins with improved water resistance. mdpi.com This demonstrates how the core urea structure can be integrated into complex polymer networks. The pyridine group within the this compound molecule offers an additional site for functionality, such as acting as a ligand to create crosslinked polymer networks through metal coordination. mdpi.com

Components in Functional Coatings or Hybrid Materials

While direct studies detailing the incorporation of this compound into functional coatings or hybrid materials are not extensively documented, the broader class of pyridine-urea containing compounds has shown significant promise in the development of advanced materials. The unique combination of the pyridine ring and the urea functional group allows for the creation of polymers with enhanced thermal and mechanical properties.

For instance, research into polyurethane ureas has demonstrated that the inclusion of pyridine-2,6-dicarboxamide moieties into the polymer backbone leads to materials with improved thermal stability. mdpi.comresearchgate.net This enhancement is attributed to the rigid structure of the pyridine ring and the strong hydrogen bonding interactions facilitated by the urea groups. These interactions contribute to a more ordered and robust polymer matrix.

These findings suggest that this compound could serve as a valuable monomer or building block in the synthesis of functional polymers for coatings and hybrid materials. The pyridyl group can act as a coordination site for metal ions, opening possibilities for creating materials with catalytic, magnetic, or optical properties. The urea group's capacity for strong hydrogen bonding would contribute to the material's mechanical integrity and thermal resistance.

Table 1: Properties of Pyridine-Containing Polyurethane Ureas

| Property | Observation | Potential Contribution of this compound |

| Thermal Stability | Incorporation of pyridine moieties enhances thermal stability. mdpi.comresearchgate.net | The pyridine ring would contribute to a more rigid polymer backbone, increasing heat resistance. |

| Mechanical Strength | Crosslinked polyurethane ureas with pyridine units show improved tensile strength. mdpi.comresearchgate.net | The urea group's hydrogen bonding would create a strong, resilient network. |

| Metal Coordination | Pyridine derivatives in polymers can coordinate with metal ions. researchgate.net | The pyridyl nitrogen offers a site for metal complexation, enabling the design of functional metallopolymers. |

Sensing and Recognition Applications

The structural features of this compound, specifically the hydrogen-bond donating urea moiety and the proton-accepting/metal-coordinating pyridine ring, make it and its derivatives excellent candidates for applications in chemical sensing and molecular recognition.

Ion Sensing (e.g., Heavy Metal Ions, Anions)

The urea group is a well-established motif for anion recognition, primarily through hydrogen bonding interactions. Pyridine-urea based receptors have been synthesized and shown to effectively bind and sense various anions. researchgate.net The pyridine nitrogen can be protonated, creating a charged site that electrostatically stabilizes the bound anion. researchgate.net The position of the nitrogen atom within the pyridine ring can influence the formation of diverse anion-water assemblies in the solid state. researchgate.net

In the context of heavy metal ion sensing, pyridine derivatives have been utilized as fluorescent sensors. mdpi.com The nitrogen atoms of the pyridine moieties can act as donor atoms for binding to metal ions. mdpi.com The size and charge of the metal ion influence the fluorescence response, allowing for selective detection. mdpi.com For example, fluorescent sensors based on pyridine derivatives have been developed for the rapid identification and detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com

While not specifically this compound, a poly(vinyl chloride)-based membrane sensor using N,N-diethyl-N'-(4-hydroxy-6-methylpyridin-2-yl)guanidine has demonstrated high selectivity for Eu(III) ions. nih.gov This highlights the potential of pyridine-containing compounds in the development of ion-selective electrodes for heavy metal detection.

Table 2: Ion Sensing Applications of Pyridine-Urea and Related Compounds

| Target Ion | Sensing Compound Type | Detection Principle |

| Anions (e.g., phosphate, perchlorate) | Isomeric pyridine-urea receptors researchgate.net | Hydrogen bonding and electrostatic stabilization researchgate.net |

| Heavy Metal Ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Fluorescent pyridine derivatives mdpi.com | Coordination to pyridine nitrogen leading to fluorescence changes mdpi.com |

| Europium(III) | Pyridine-guanidine derivative in a PVC membrane nih.gov | Potentiometric response in an ion-selective electrode nih.gov |

Molecular Recognition of Specific Substrates

The ability of the urea group to form strong and directional hydrogen bonds makes it a key component in receptors for molecular recognition. Diaryl ureas, for instance, are known to act as effective inhibitors for various enzymes by binding to specific sites through hydrogen bonding. mdpi.com

In the realm of recognizing specific organic molecules, an anthracene-labeled pyridinium (B92312) amide-urea conjugate has been synthesized for the selective fluorometric sensing of L-N-acetylvaline salt. beilstein-journals.org In this system, the pyridinium motif contributes through charge-charge interactions and unconventional hydrogen bonds, while the urea group plays a crucial role in the effective complexation of the anionic substrate. beilstein-journals.org The combination of these interactions leads to a distinct fluorescence response upon binding. beilstein-journals.org

Furthermore, meso-(pyridin-2-ylmethyl)porphyrins have been explored for the molecular recognition of phenol (B47542) derivatives. academie-sciences.fr This demonstrates the utility of the pyridin-2-ylmethyl group in directing molecular interactions. These examples underscore the potential of this compound to be incorporated into more complex receptor designs for the selective recognition of a variety of organic and biological substrates. The urea moiety can provide the necessary hydrogen bonding interactions, while the pyridylmethyl group can offer additional binding sites and structural control.

Photophysical Properties and Luminescence

The photophysical properties of compounds containing pyridine and urea moieties, particularly their metal complexes, have garnered significant interest. Luminescent transition metal complexes have potential applications in photocatalysis, sensing, and organic light-emitting diodes (OLEDs). nih.gov

Complexes of pyridine-based ligands with metals such as Cu(I), Pt(II), and others have been shown to exhibit interesting photophysical properties. nih.govelsevierpure.comresearchgate.net The emission characteristics of these complexes are influenced by the nature of the ligands and the metal center. For instance, cyclometalated platinum(II) complexes with N-benzoyl thiourea (B124793) derivatives as ancillary ligands show good luminescence at room temperature, both in solution and in the solid state. researchgate.net

While the luminescence of this compound itself is not extensively studied, its metal complexes are expected to display photoluminescent behavior. The pyridine ring can act as a chromophore, and upon coordination to a metal center, metal-to-ligand charge transfer (MLCT) transitions can occur, often leading to phosphorescence. unimelb.edu.au The urea group can also influence the electronic properties of the complex through hydrogen bonding and by modifying the ligand field strength.

The study of homologous Ni(II), Pd(II), and Pt(II) complexes with a tridentate N,C,N-cyclometalating ligand derived from 1,3-di(2-pyridyl)-4,6-dimethylbenzene has shown that the photophysical properties are highly dependent on the metal. nih.gov The Pd(II) and Pt(II) complexes exhibited structured emission bands at low temperatures with high quantum yields, while the Ni(II) complex was non-emissive due to the presence of low-lying "dark" d-d excited states that promote non-radiative decay. nih.gov This suggests that careful selection of the metal ion is crucial for designing luminescent complexes with this compound.